

# C14-490 pKa and its role in endosomal escape

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **C14-490**

Cat. No.: **B15574188**

[Get Quote](#)

An In-depth Technical Guide on the pKa of **C14-490** and its Role in Endosomal Escape

## Introduction

The effective delivery of nucleic acid therapeutics, such as messenger RNA (mRNA), is critically dependent on overcoming cellular barriers. A primary obstacle is the entrapment of the delivery vehicle within endosomes following cellular uptake. Ionizable lipids are a cornerstone of modern lipid nanoparticle (LNP) formulations, engineered to facilitate the escape of their cargo from the endosome into the cytoplasm, a crucial step for therapeutic efficacy. The apparent dissociation constant (pKa) of these lipids is a paramount physicochemical property governing this process. This guide provides a detailed examination of the ionizable lipid **C14-490**, its pKa, and the molecular mechanisms by which this property orchestrates endosomal escape.

## The Critical Role of pKa in Endosomal Escape

Ionizable lipids are ingeniously designed to modulate their charge in response to the local pH environment. This characteristic is central to the function of LNPs.<sup>[1][2]</sup> At the physiological pH of the bloodstream (approximately 7.4), ionizable lipids are predominantly neutral. This near-neutral surface charge is crucial for minimizing non-specific interactions with blood components and reducing potential toxicity, thereby enhancing circulation time and bioavailability.<sup>[2][3]</sup>

Upon cellular uptake via endocytosis, the LNP is trafficked into the endosomal pathway, where a progressive drop in pH occurs, from the early endosome (pH ~6.5) to the late endosome and lysosome (pH ~5.0-5.5).<sup>[2]</sup> As the pH of the endosome drops to a value at or below the pKa of

the ionizable lipid, the lipid's amine groups become protonated, resulting in a net positive charge.[1][4]

This pH-triggered charge switch is the key to endosomal escape. The newly acquired positive charge on the LNP surface promotes electrostatic interactions with negatively charged (anionic) lipids, such as phosphatidylserine, present on the inner leaflet of the endosomal membrane.[4][5] This interaction is believed to disrupt the integrity of the endosomal membrane through one or more proposed mechanisms:

- Membrane Fusion: The interaction between the cationic LNP and the anionic endosomal membrane can induce a transition of the lipid arrangement from a stable bilayer to a non-bilayer, inverted hexagonal (HII) phase.[1][5] This structural rearrangement facilitates the fusion of the LNP with the endosomal membrane, allowing the encapsulated cargo to be released into the cytoplasm.[1][6]
- Pore Formation: The insertion of the ionizable lipids into the endosomal membrane may lead to the formation of pores or defects, through which the nucleic acid cargo can pass into the cytosol.[7]
- Proton Sponge Effect: The accumulation of protonated ionizable lipids within the endosome can lead to an influx of protons and counter-ions (like chloride), causing osmotic swelling and eventual rupture of the endosomal vesicle.[6][7]

An optimal pKa value is therefore a delicate balance. It must be low enough to ensure neutrality in circulation but high enough to trigger protonation within the endosomal pH range. For effective mRNA delivery, ionizable lipids with pKa values typically between 6.0 and 7.0 have been shown to be most effective.[2][3]

## Quantitative Data: pKa of C14-490 and Other Key Ionizable Lipids

The pKa of an ionizable lipid is a critical quality attribute that is precisely measured. The ionizable lipid **C14-490** has a reported pKa of 5.94.[8] For comparison, the table below lists the pKa values of **C14-490** and other widely used ionizable lipids in LNP formulations.

| Ionizable Lipid | Apparent pKa | Primary Application Reference                  |
|-----------------|--------------|------------------------------------------------|
| C14-490         | 5.94         | mRNA delivery in utero[8]                      |
| C14-4           | 6.51         | mRNA delivery for CAR-T therapy[9][10]         |
| DLin-MC3-DMA    | 6.44         | siRNA delivery (Onpattro®)[2][3]               |
| SM-102          | 6.6-6.9      | mRNA vaccine delivery (Moderna)[2][3]          |
| ALC-0315        | 6.09         | mRNA vaccine delivery (Pfizer-BioNTech)[3][11] |

## Experimental Protocols

### Protocol 1: Determination of Apparent pKa using a TNS Fluorescence Assay

The apparent pKa of ionizable lipids within an LNP formulation is commonly determined using a fluorescence-based assay with 2-(p-toluidino)-6-naphthalene sulfonic acid (TNS) as a probe. TNS is a hydrophobic molecule that exhibits weak fluorescence in aqueous environments but becomes highly fluorescent upon binding to the hydrophobic core of the LNP, a process enhanced by the protonation of the ionizable lipid.[2][12]

#### Methodology:

- Preparation of Buffers: Prepare a series of buffers with pH values ranging from 3.0 to 10.0. A common approach is to use a multi-buffer system (e.g., containing ammonium acetate, MES, and HEPES) to cover the entire pH range.[12]
- LNP Sample Preparation: Dilute the LNP formulation to a suitable total lipid concentration in each of the prepared pH buffers.
- TNS Addition: Prepare a stock solution of TNS. Add a small volume of the TNS stock solution to each LNP-buffer mixture to a final concentration of approximately 1  $\mu$ M.[12]

- Incubation: Incubate the samples for a short period (e.g., 10-15 minutes) at room temperature to allow for equilibration.
- Fluorescence Measurement: Measure the fluorescence intensity of each sample using a fluorometer. The excitation wavelength is typically around 320 nm, and the emission wavelength is around 430-450 nm.
- Data Analysis: Plot the measured fluorescence intensity as a function of pH. The data will typically form a sigmoidal curve. Normalize the fluorescence values (0% to 100%).
- pKa Determination: The apparent pKa is the pH value at which 50% of the maximum fluorescence intensity is observed.[12][13] This point is determined by fitting the data to a sigmoidal dose-response curve.

## Protocol 2: In Vitro Endosomal Escape Assay using Split Reporter Proteins

This assay provides a quantitative measure of the cytosolic delivery of LNP cargo. It utilizes "split" reporter proteins, such as Green Fluorescent Protein (GFP) or Luciferase, where the protein is separated into two non-functional fragments.[14][15]

### Methodology:

- Cell Line Preparation: Genetically engineer a stable cell line to constitutively express the large, inactive fragment of the reporter protein (e.g., GFP1-10 or LgBiT) in the cytoplasm.
- Cargo Preparation: The cargo to be delivered (e.g., a protein or peptide) is fused or conjugated to the smaller complementary fragment of the reporter protein (e.g., GFP11 or HiBiT). This cargo is then encapsulated within the LNP formulation containing **C14-490**.
- Cell Treatment: Seed the engineered cells in a multi-well plate. Treat the cells with the LNPs encapsulating the reporter fragment-cargo conjugate for a defined period (e.g., 4-24 hours). Include appropriate controls, such as untreated cells and cells treated with LNPs without the reporter fragment.
- Signal Quantification:

- For Split GFP: After incubation, wash the cells to remove excess LNPs. Measure the reconstituted GFP fluorescence using flow cytometry or fluorescence microscopy. The fluorescence intensity is directly proportional to the amount of cargo that has escaped the endosome and reached the cytoplasm.[[14](#)]
- For Split Luciferase: After incubation, lyse the cells and add the luciferase substrate. Measure the luminescence using a luminometer. The light output is a highly sensitive measure of the amount of cargo delivered to the cytosol.[[15](#)]
- Data Analysis: Quantify the reporter signal and normalize it to factors like cell number or total protein concentration. A higher signal indicates more efficient endosomal escape.

## Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: **C14-490** mediated endosomal escape pathway.

[Click to download full resolution via product page](#)

Caption: Workflow for TNS-based pKa determination.

[Click to download full resolution via product page](#)

Caption: Split luciferase endosomal escape assay workflow.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Cytosolic delivery of nucleic acids: The case of ionizable lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 4. [mdpi.com](https://mdpi.com) [mdpi.com]
- 5. [mdpi.com](https://mdpi.com) [mdpi.com]
- 6. Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [bocsci.com](https://bocsci.com) [bocsci.com]
- 8. [caymanchem.com](https://caymanchem.com) [caymanchem.com]
- 9. C14-4, 2639634-80-1 | BroadPharm [broadpharm.com]
- 10. [researchgate.net](https://researchgate.net) [researchgate.net]
- 11. [researchgate.net](https://researchgate.net) [researchgate.net]
- 12. [mdpi.com](https://mdpi.com) [mdpi.com]
- 13. [researchgate.net](https://researchgate.net) [researchgate.net]
- 14. [mdpi.com](https://mdpi.com) [mdpi.com]
- 15. [biorxiv.org](https://biorxiv.org) [biorxiv.org]
- To cite this document: BenchChem. [C14-490 pKa and its role in endosomal escape]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15574188#c14-490-pka-and-its-role-in-endosomal-escape>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)